4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a chemical compound that features a pyrimidine ring attached to a cyclohexanamine group, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride typically involves the reaction of pyrimidine derivatives with cyclohexanamine under specific conditions. One common method includes the use of a pyrimidine precursor, which undergoes nucleophilic substitution with cyclohexanamine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce cyclohexylamine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a diverse array of substituted products .
Scientific Research Applications
4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with a pyrimidine scaffold, known for their potential as CDK inhibitors.
Uniqueness
4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexanamine moiety provides additional steric and electronic effects, enhancing its interaction with molecular targets compared to other pyrimidine-based compounds .
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-pyrimidin-4-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10;/h5-9H,1-4,11H2;1H |
InChI Key |
OYLAUBMCDKAICF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC=NC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.